1-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a methyl group at position 5, a 3-chloro-4-methoxyphenyl group at position 1, and a 2,5-dimethylphenyl group on the carboxamide nitrogen.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-11-5-6-12(2)16(9-11)21-19(25)18-13(3)24(23-22-18)14-7-8-17(26-4)15(20)10-14/h5-10H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMADWWRXYEMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. For instance, 3-chloro-4-methoxyphenyl azide can react with 2,5-dimethylphenylacetylene under copper(I) catalysis to form the triazole ring.
Carboxamide Formation: The triazole intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base like triethylamine to form the final carboxamide product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation over palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-(3-hydroxy-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 1-(3-chloro-4-aminophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Substitution: Formation of 1-(3-(substituted)-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Chemistry:
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: This compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antibiotic or antifungal agent.
Cancer Research: The compound may exhibit cytotoxic activity against cancer cells, making it a candidate for anticancer drug development.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: As a building block for the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Position 1 (Aryl Group)
- Target Compound : 3-chloro-4-methoxyphenyl.
- Analog 1 : 1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-93-2)
- Analog 2: 1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 915930-30-2) Substituent: 5-chloro-2-methylphenyl.
Position 5 (Triazole Substituent)
- Target Compound : Methyl group.
- Analog 3 : 1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Analog 4: 5-cyclopropyl-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Substituent: Cyclopropyl.
Carboxamide Nitrogen Substituent
- Target Compound : 2,5-dimethylphenyl.
- Analog 5 : N-(1-hydroxy-3-phenylpropan-2-yl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
- Analog 6 : N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (LELHOB)
Physicochemical and Spectral Properties
Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Target Compound | C19H19ClN4O2* | ~376.84 |
| Analog 1 (CAS 940990-93-2) | C15H19ClN4O | 306.79 |
| Analog 2 (CAS 915930-30-2) | C19H18ClN4O2 | 375.83 |
| Analog 5 (ZIPSEY) | C20H19ClN4O2 | 394.85 |
*Estimated based on structural similarity to reported analogs .
Spectral Data
- IR Spectroscopy: Target Compound: Expected peaks at ~3250 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
- 1H-NMR :
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its role in various biological activities. The synthesis typically involves the formation of the triazole ring through a reaction between an azide and an alkyne, followed by the introduction of the carboxamide functional group. The steps include:
- Formation of the Triazole Ring : Reaction between 3-chloro-4-methoxyphenyl azide and 2,5-dimethylphenylacetylene under copper(I) catalysis.
- Carboxamide Formation : Reaction with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
- MTT Assay Results : In vitro studies demonstrated that this compound has an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colorectal Cancer) | 1.61 |
| MCF7 (Breast Cancer) | 1.98 |
| A549 (Lung Cancer) | 2.50 |
The mechanism by which triazoles exert their anticancer effects often involves:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immune evasion .
Other Biological Activities
Beyond anticancer properties, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. This compound's structure suggests potential efficacy against various pathogens .
- Anti-inflammatory Effects : Some studies indicate that triazoles can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved a series of triazole derivatives where this compound was tested alongside other analogs. The results indicated that modifications to the phenyl rings significantly influenced biological activity. For instance:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxazole formation | AlCl₃, 4-chlorophenyl precursor | DCM | 0–25°C | 60–75% |
| Triazole coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 50–65% |
Basic: How is the compound characterized post-synthesis?
Answer:
- Structural Confirmation : Use ¹H/¹³C NMR (deuterated DMSO/CDCl₃) to verify substituent positions and coupling. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Analysis : HPLC with UV detection (C18 column, acetonitrile/water gradient) identifies impurities (<2%) .
Advanced: How can computational methods optimize synthesis pathways?
Answer:
Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energy barriers and intermediates. ICReDD’s approach integrates:
- Reaction Path Search : Identifies low-energy transition states.
- Machine Learning : Prioritizes experimental conditions (e.g., solvent polarity, catalyst loading) from historical data .
Example: Solvent effects on triazole cyclization can be simulated using COSMO-RS to minimize byproducts .
Advanced: How to resolve bioactivity discrepancies across studies?
Answer:
- Assay Standardization : Replicate under controlled conditions (pH, temperature, cell lines). For example, antimicrobial activity varies with bacterial strain (Gram±) .
- Data Reconciliation : Apply statistical Design of Experiments (DoE) to identify confounding variables (e.g., substituent electronegativity, steric effects) .
- Comparative QSAR : Compare with analogs (e.g., 3-chlorophenyl vs. 4-ethoxyphenyl derivatives) to isolate structure-activity relationships .
Basic: What are potential biological targets of this compound?
Answer:
Triazole-carboxamides often target:
- Enzymes : Cytochrome P450, kinases (e.g., EGFR), or microbial enzymes (e.g., β-lactamase) .
- Receptors : G-protein-coupled receptors (GPCRs) due to aromatic stacking interactions .
In vitro screening using fluorescence-based assays or microplate dilution methods is recommended .
Advanced: What strategies improve bioavailability for in vivo studies?
Answer:
- Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulation (liposomes) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .
- Prodrug Design : Esterify the carboxamide group for improved membrane permeability .
Advanced: How to design experiments for reaction mechanism elucidation?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps.
- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman during triazole formation .
- Computational Modeling : Map free energy surfaces using Gaussian or ORCA software .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., chlorophenyl intermediates) .
- First Aid : Flush eyes/skin with water; seek medical attention for ingestion .
Advanced: How do substituents influence bioactivity?
Answer:
Q. Table 2: Substituent Impact on IC₅₀ (μM)
| Substituent | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 3-Cl-4-OCH₃ | EGFR kinase | 0.8 | |
| 4-CH₃ | CYP450 3A4 | 12.5 |
Advanced: What challenges arise in lab-scale synthesis optimization?
Answer:
- Byproduct Formation : Competing pathways during triazole cyclization. Mitigate via slow reagent addition .
- Yield Variability : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (48–72 hrs) using DoE .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
